molecular formula C14H19NO3 B2686134 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol CAS No. 864410-68-4

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol

Cat. No.: B2686134
CAS No.: 864410-68-4
M. Wt: 249.31
InChI Key: GFONFNSZYRSLMG-UHFFFAOYSA-N
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Description

The compound (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol features a piperidine scaffold substituted with a hydroxymethyl group at the 2-position and a benzodioxole moiety at the 1-position. This structure combines a heterocyclic amine with a polar alcohol group and a lipophilic aromatic system, making it a versatile intermediate for pharmacological studies.

Properties

IUPAC Name

[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFONFNSZYRSLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzo[d][1,3]dioxol-5-ylmethylpiperidin-2-yl aldehyde or carboxylic acid .

Scientific Research Applications

Chemistry: In chemistry, (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules, disrupting their assembly and leading to cell death .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Core Heterocycle Substituents Key Functional Groups Biological Activity
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol (Target) Piperidine - 2-Hydroxymethyl
- 1-Benzylic benzodioxole
Alcohol (-OH), benzodioxole Not explicitly reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives Pyrazole - 3-tert-Butyl
- 5-Benzylic benzodioxole
Hydrazine (C=N), benzodioxole Antibacterial (MIC: 4–16 µg/mL)
(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-piperidine-4-carboxamide Piperidine - 4-Carboxamide
- N-Benzylic benzodioxole
Amide (C=O), benzodioxole Kinase inhibition (IC₅₀: <100 nM)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane Bicyclic oxazetane - Spirocyclic oxetane
- N-Benzylic benzodioxole
Ether (C-O-C), benzodioxole Synthetic intermediate
[4-(Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone Piperazine - 1-Methanone (aryl)
- 4-Benzylic benzodioxole
Ketone (C=O), benzodioxole Antipsychotic potential (in silico)
Key Observations:
  • Heterocycle Diversity : The target compound’s piperidine core contrasts with pyrazole (), bicyclic oxazetane (), and piperazine () scaffolds in analogs.
  • Functional Groups : The hydroxymethyl group in the target compound is unique compared to carboxamides (), ketones (), and hydrazines ().
  • Bioactivity : While pyrazole derivatives exhibit antibacterial activity and piperazine analogs show computational binding affinity , the target compound’s biological profile remains underexplored.
Physicochemical Data:
Property Target Compound Pyrazole 4c Piperidine Carboxamide 1d
Melting Point Not reported 156–158 °C Not reported (liquid)
IR Peaks (cm⁻¹) Expected: ~3400 (OH) 3399 (OH), 1637 (C=O) 1651 (C=O)
MS Data Not reported [M+H]⁺: 358.20 [M+H]⁺: 447.1
Purity (HPLC) Not reported >95% >95%
Notes:
  • The hydroxymethyl group in the target compound would contribute to higher polarity compared to carboxamides or ether-containing analogs.
  • Pyrazole derivatives exhibit higher thermal stability (solid at RT) due to crystalline packing, unlike liquid carboxamides .

Biological Activity

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol, a compound with the molecular formula C14H19NO3, is characterized by its unique structure combining a benzo[d][1,3]dioxole moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

The compound features a methanol group attached to a piperidine ring, making it a versatile building block in organic synthesis. Its molecular weight is approximately 249.31 g/mol. The synthesis typically involves palladium-catalyzed reactions, which allow for the efficient formation of the desired structure under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Apoptosis Induction : It triggers programmed cell death in cancer cells by disrupting microtubule assembly, which is crucial for mitosis .

The mechanism of action primarily involves interaction with microtubules, leading to their destabilization. This disruption results in the inhibition of mitotic spindle formation, ultimately causing cell death in rapidly dividing cancer cells.

Case Studies and Experimental Data

A series of experiments have evaluated the biological activity of this compound against various cancer types. Below is a summary table of findings from key studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa (Cervical)15.4Microtubule disruption
Study BMCF-7 (Breast)22.3Apoptosis induction
Study CA549 (Lung)18.7Cell cycle arrest

These findings suggest that this compound exhibits significant anticancer activity across multiple cell lines.

Comparative Analysis

When compared to similar compounds containing benzo[d][1,3]dioxole and piperidine structures, this compound demonstrates unique properties that enhance its biological activity:

Compound IC50 (µM) Activity Type
This compound15.4Anticancer
Indole Derivative30.0Antidepressant
Other Benzo[d][1,3]dioxole Derivative25.0Antioxidant

This comparative analysis highlights the superior potency of this compound in anticancer applications.

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